Home > Products > Screening Compounds P50695 > 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one - 2034571-88-3

4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-2604291
CAS Number: 2034571-88-3
Molecular Formula: C11H14N4O
Molecular Weight: 218.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of various protein kinases, which are critical in numerous cellular processes, including cell proliferation and survival. The compound's structure includes a pyridine ring fused with a pyrimidine ring, which contributes to its biological activity.

Source

The synthesis and characterization of this compound have been detailed in various scientific publications and patents. Notably, research has shown that derivatives of this class can act as potent inhibitors of enzymes involved in cancer progression, such as the ubiquitin-specific protease 1 (USP1) .

Classification

This compound is classified under heterocyclic compounds due to its nitrogen-containing rings. It is specifically categorized as a pyrido-pyrimidine derivative, which is significant in the field of medicinal chemistry for its bioactive properties.

Synthesis Analysis

Methods

The synthesis of 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through several methodologies. A common approach involves the cyclization of guanidine derivatives with appropriate carbonyl precursors.

  1. Cyclization Reaction: A typical reaction might involve the condensation of an isopropylamine with a substituted pyrimidine precursor under acidic or basic conditions.
  2. Michael Addition: Another method includes a Michael-type reaction where malononitrile reacts with α,β-unsaturated carbonyl compounds to form the pyrido-pyrimidine framework .

Technical Details

The reactions are often performed in solvents such as dimethyl sulfoxide (DMSO) or ethanol, with catalysts like copper(I) iodide or palladium complexes to facilitate the formation of the desired product. The reaction conditions typically require elevated temperatures and inert atmospheres to prevent side reactions.

Molecular Structure Analysis

Structure

The molecular formula for 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is C12H15N5O. The structure features:

  • A pyridine ring fused with a pyrimidine ring.
  • An isopropylamino group at the C-4 position.
  • A methyl group at the C-8 position.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amine group can undergo nucleophilic attacks on electrophiles.
  2. Oxidation: The presence of nitrogen atoms allows for potential oxidation reactions under certain conditions.

Technical Details

Reactions involving this compound typically require careful control of pH and temperature to ensure high yields and purity of the final product.

Mechanism of Action

Process

4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one acts primarily by inhibiting protein kinases involved in signaling pathways that regulate cell growth and survival. For instance, it has been shown to inhibit USP1, leading to apoptosis in cancer cells .

Data

Studies indicate that compounds within this class exhibit noncompetitive inhibition mechanisms against their targets, suggesting they bind to sites other than the active site, thereby altering enzyme activity without competing with substrate binding.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: The melting point is reported to be above 250 °C .

Chemical Properties

  • Solubility: Generally soluble in polar organic solvents like DMSO and ethanol.
  • Stability: The stability can vary based on environmental conditions such as temperature and pH.
Applications

Scientific Uses

This compound holds significant promise in pharmaceutical research due to its inhibitory effects on critical kinases involved in cancer progression. Its derivatives are being explored for their potential use in targeted therapies against various cancers, particularly those resistant to conventional treatments . Additionally, these compounds may serve as lead structures for developing new therapeutic agents targeting specific signaling pathways relevant in oncology.

Introduction to 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one in Contemporary Medicinal Chemistry

Taxonomic Classification Within Pyrido[2,3-d]pyrimidine Derivatives

4-(Isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one represents a structurally optimized derivative within the pyrido[2,3-d]pyrimidine chemotype, characterized by a bicyclic heteroaromatic framework that fuses pyrimidine and pyridine rings at specific bond positions [1]. Its core structure differentiates it from isomeric scaffolds (e.g., pyrido[3,4-d]pyrimidines like 8-[(dimethylamino)methyl]-3H-pyrido[3,4-d]pyrimidin-4-one) through the distinct spatial orientation of nitrogen atoms, which critically influences electronic distribution and molecular recognition properties [5]. The defining substituents at the 4- and 8-positions—isopropylamino and methyl groups, respectively—classify it among N-alkylated 4-amino derivatives, a subclass noted for enhanced target binding affinity and metabolic stability over unsubstituted analogues [4] [7]. This molecular taxonomy positions the compound within therapeutic subfamilies targeting conserved enzymatic sites in oncology and virology.

Table 1: Structural Classification and Key Substituents

Core ScaffoldPosition 4Position 8Distinctive Features
Pyrido[2,3-d]pyrimidin-7(8H)-oneIsopropylaminoMethylN-alkylation enhances metabolic stability; isopropyl group enables hydrophobic pocket interactions
Pyrido[3,4-d]pyrimidin-4-oneVariable(Dimethylamino)methyl (ex.)Altered nitrogen orientation; reduced planarity
2-Substituted variants (e.g., 2-methylthio)MethylthioMethylElectrophilic C2 position enables nucleophilic substitution

The compound’s chemical identity (PubChem CID: 91812678; molecular formula C₁₁H₁₄N₄O) underscores its moderate molecular weight (218.26 g/mol) and balanced lipophilicity, properties aligning with Lipinski’s criteria for drug-likeness [1]. Its structural relatives include antiviral analogues like 6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (EVT-1202682), where C6 phenoxy substitution expands target engagement profiles [4].

Role in Bridging Small-Molecule Therapeutics and Viral/Cancer Pathobiology

This derivative exemplifies a pharmacophore bridge linking selective biochemical inhibition to disease pathobiology. In viral infections—particularly Hepatitis C Virus (HCV) and related Flaviviridae—it disrupts viral replication machinery by targeting non-structural (NS) proteins and polymerase domains essential for RNA synthesis [3] [8]. Patent literature reveals pyrido[2,3-d]pyrimidin-7-ones as core scaffolds in compounds suppressing HCV replication, where the 4-amino group (especially secondary amines like isopropylamino) confers potency against genotype 1 variants [8]. Molecular hybridization strategies incorporate such derivatives into bifunctional agents, enhancing penetration into viral reservoirs.

In oncology, the scaffold’s versatility enables engagement with diverse oncogenic targets. Recent studies identify pyrido[2,3-d]pyrimidin-7-ones as allosteric inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an extracellular enzyme overexpressed in breast and lung carcinomas [9]. ENPP1 inhibition potentiates the cGAMP-STING pathway, triggering antitumor immunity—demonstrated in vivo using syngeneic mouse models. The 4-(isopropylamino) moiety likely contributes to hydrophobic interactions within ENPP1’s catalytic cleft, though structure-activity relationship data specific to this derivative remain proprietary.

Table 2: Pathobiological Targets and Therapeutic Mechanisms

Disease DomainMolecular TargetMechanistic RoleBiological Outcome
Viral Infections (HCV/Flaviviridae)Viral NS5B polymerase; host kinase regulatorsCompetitive ATP-binding site inhibition; kinase signaling disruptionSuppression of viral RNA replication; reduced virion assembly
Cancer ImmunotherapyENPP1 hydrolaseAllosteric inhibition of cGAMP hydrolysisSTING pathway activation; enhanced CD8+ T-cell infiltration
Neurological DisordersMetabotropic glutamate receptors (e.g., mGluR1)Antagonism of glutamate signaling (structural analogy to [11C]ITMM)Modulation of neuronal excitability; potential in neurodegeneration

Additionally, structural parallels exist with radioligands like N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[11C]methoxy-N-methylbenzamide ([11C]ITMM), a positron emission tomography tracer targeting metabotropic glutamate receptor 1 (mGluR1) in neurological disorders . The shared isopropylamino-pyrimidine motif suggests potential cross-reactivity with central nervous system targets, though empirical confirmation is lacking.

Significance in Targeting Conserved Kinase Domains and Viral Polymerases

The compound’s therapeutic relevance stems from its dual capacity to inhibit conserved enzymatic domains in human kinases and viral polymerases. Kinase inhibition arises from competitive occupancy of the ATP-binding pocket—a mechanism leveraged in oncology drug design. The pyrido[2,3-d]pyrimidine core mimics purine geometry, while the 4-isopropylamino group extends into a hydrophobic region conserved across cyclin-dependent kinases (CDKs) and tyrosine kinases [7]. Although specific kinase profiling data for this derivative are limited, analogues like 2-anilino-8-cyclopentyl variants demonstrate nanomolar CDK2 inhibition, supporting scaffold utility [7].

In virology, the derivative disrupts Flaviviridae replication by binding to the palm-thumb interface of NS5B polymerase, as observed in structurally similar pyrido[2,3-d]pyrimidines [3] [8]. This interaction prevents RNA template elongation. Chlorinated precursors (e.g., 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one) serve as synthetic intermediates where the 4-chloro group is displaced by isopropylamine, yielding C4-amino derivatives with enhanced polymerase affinity [2]. Molecular modeling suggests the isopropyl group fills a sterically constrained pocket adjacent to the polymerase active site, conferring genotype-specific potency against HCV.

Synergistic targeting is achievable through rational substitution:

  • C2 Modifications: Replacing hydrogen with methylthio (e.g., EVT-1202682) introduces a hydrogen-bond acceptor, improving viral polymerase inhibition >10-fold versus unsubstituted cores [4].
  • C6 Functionalization: Phenoxy or aryloxy groups (e.g., 2,4-difluorophenoxy) extend into solvent-accessible regions, conferring broad-spectrum activity against dengue and West Nile viruses [4] [8].
  • N8 Alkylation: Methyl substitution prevents undesired dehydrogenation, optimizing metabolic stability while minimally perturbing target engagement [1] [4].

This derivative’s chemical tractability enables rapid generation of analogues addressing emerging resistance in viral and oncological targets, solidifying its role in targeted therapeutic discovery.

Properties

CAS Number

2034571-88-3

Product Name

4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

8-methyl-4-(propan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C11H14N4O

Molecular Weight

218.26

InChI

InChI=1S/C11H14N4O/c1-7(2)14-10-8-4-5-9(16)15(3)11(8)13-6-12-10/h4-7H,1-3H3,(H,12,13,14)

InChI Key

OUWHIXRODYJYCI-UHFFFAOYSA-N

SMILES

CC(C)NC1=C2C=CC(=O)N(C2=NC=N1)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.